

# Commercial Sources and Availability of L-Cysteine-d3: An In-depth Technical Guide

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## Compound of Interest

Compound Name: L-Cysteine-d3

Cat. No.: B15088576

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and applications of **L-Cysteine-d3**, a deuterated stable isotope-labeled form of the amino acid L-cysteine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including quantitative analysis by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and metabolic labeling studies.

## Commercial Availability of Deuterated L-Cysteine

A variety of deuterated L-cysteine isotopes are commercially available from several specialized chemical suppliers. These isotopes vary in the number and position of deuterium atoms, as well as in combination with other stable isotopes such as  $^{13}\text{C}$  and  $^{15}\text{N}$ . The choice of a specific labeled L-cysteine will depend on the experimental requirements, such as the desired mass shift for mass spectrometry or the specific nuclei to be observed in NMR. The following tables summarize the offerings from prominent suppliers.

Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	Available Quantities
Cambridge Isotope Laboratories, Inc.	L-Cysteine (13C3, 97-99%; D3, 97-99%; 15N, 97-99%)	CDNLM-6809	13C, 97-99%; D, 97-99%; 15N, 97-99%	>98%	0.25 g
Cayman Chemical	L-Cysteine-15N-d3	34093	≥99% deuterated forms (d1-d3)	≥95%	1 mg, 5 mg
MedchemExpress	L-Cysteine-d3	HY-Y0337S5	99.2%	Not Specified	1 mg, 5 mg, 10 mg, 50 mg, 100 mg
MedchemExpress	L-Cysteine-d3,15N	HY-Y0337S7	Not Specified	Not Specified	1 mg, 5 mg, 10 mg, 50 mg, 100 mg
Amsbio	L-Cysteine-d3	AMS.TMIJ-0384-1-MG	Not Specified	Not Specified	1 mg
Eurisotop (a subsidiary of CIL)	L-CYSTEINE (3,3-D2, 98%)	DLM-2295-0.1	D, 98%	>98%	0.1 g

Note: Pricing information is dynamic and subject to change. Please consult the supplier's website for the most current pricing.

## Key Experimental Applications and Protocols

**L-Cysteine-d3** and its isotopic analogs are primarily used in two key research areas: as internal standards for quantitative mass spectrometry and for metabolic labeling in cellular studies.

## Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate method for quantifying the amount of a substance in a sample.[1] The principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the naturally occurring analyte to the isotopically labeled internal standard is then measured by a mass spectrometer. Since the internal standard and the analyte behave nearly identically during sample preparation and analysis, this method corrects for sample loss and variations in instrument response, leading to highly precise and accurate quantification.

The following is a generalized protocol for the quantification of L-cysteine in a biological matrix such as plasma or cell lysate using **L-Cysteine-d3** as an internal standard.

#### 1. Sample Preparation:

- Thaw biological samples (e.g., plasma, cell lysate) on ice.
- To a defined volume of the sample (e.g., 100  $\mu$ L), add a known amount of **L-Cysteine-d3** internal standard solution (concentration will need to be optimized for the specific application).
- Precipitate proteins by adding a solvent such as acetonitrile or methanol (typically 3-4 volumes).
- Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant for analysis.

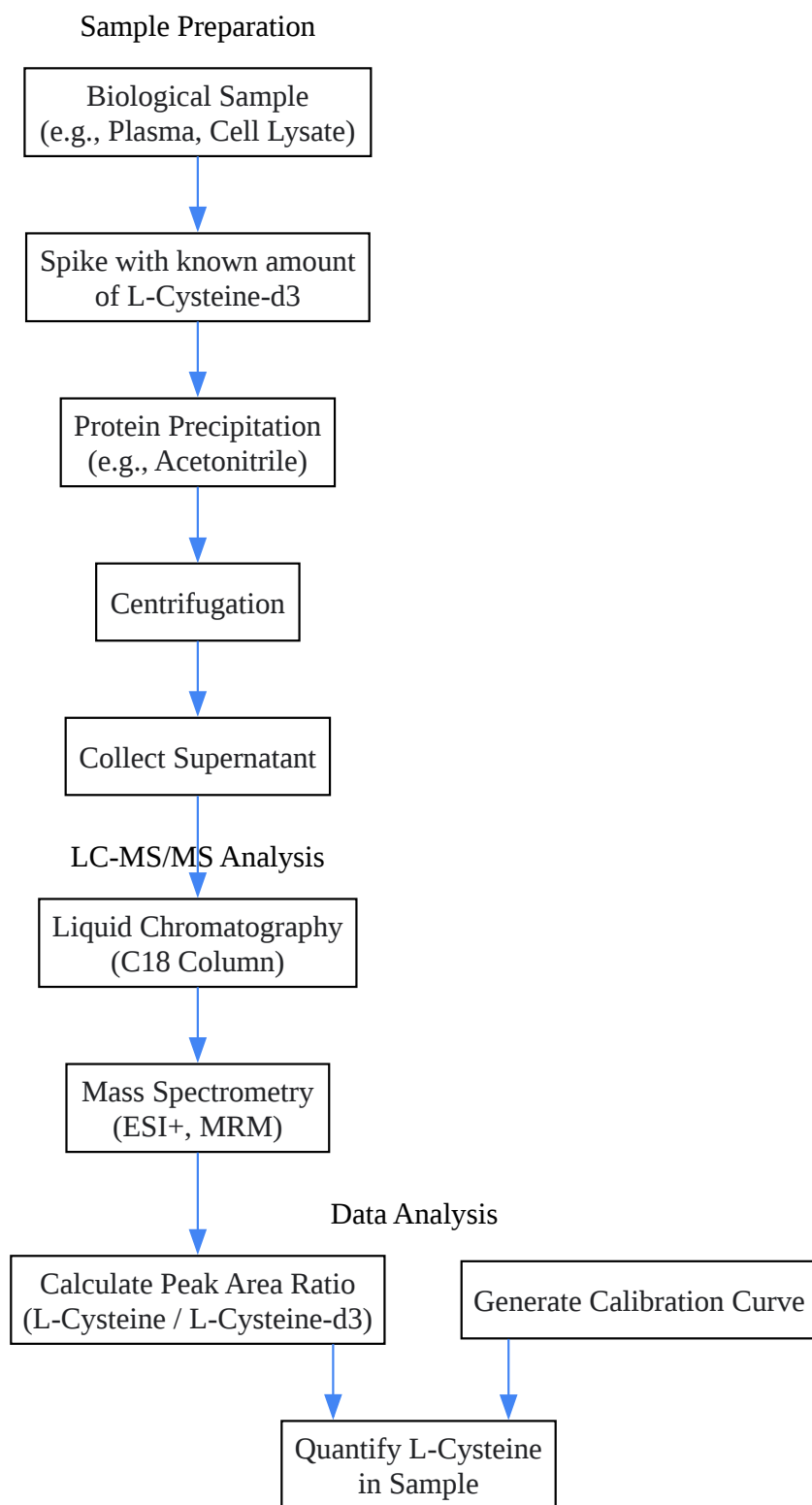
#### 2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Separation of L-cysteine from other sample components is typically achieved using a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid such as formic acid to improve peak shape.
- Mass Spectrometry (MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The transitions for both the endogenous L-cysteine and the **L-Cysteine-d3** internal standard are monitored using Multiple Reaction Monitoring (MRM).

- L-Cysteine (unlabeled): Precursor ion (m/z) → Product ion (m/z)
- **L-Cysteine-d3** (labeled): Precursor ion (m/z+3) → Product ion (m/z+3 or other appropriate fragment)

### 3. Data Analysis:

- A calibration curve is generated by analyzing a series of known concentrations of unlabeled L-cysteine spiked with the same fixed amount of **L-Cysteine-d3** internal standard.
- The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
- The concentration of L-cysteine in the unknown samples is then determined from the calibration curve using the measured peak area ratios.



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Caption: Isotope Dilution Mass Spectrometry Workflow.

## Metabolic Labeling

Metabolic labeling with stable isotopes, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful technique used in quantitative proteomics to compare protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural amino acid, while the other population is grown in a "heavy" medium containing a stable isotope-labeled amino acid. After a sufficient number of cell divisions, the labeled amino acid is incorporated into the newly synthesized proteins. The two cell populations can then be combined, and the relative protein abundance can be determined by mass spectrometry, which distinguishes between the light and heavy forms of the proteins based on their mass difference.

While arginine and lysine are the most commonly used amino acids in SILAC, deuterated amino acids like **L-Cysteine-d3** can also be used for metabolic labeling to trace the incorporation of cysteine into proteins and study its metabolic fate.

### 1. Cell Culture:

- Culture two populations of cells in parallel.
- One population is grown in a standard "light" cell culture medium.
- The second population is grown in a "heavy" medium, which is identical to the light medium except that it is supplemented with **L-Cysteine-d3** in place of unlabeled L-cysteine.
- The cells should be cultured for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acid into the proteome.

### 2. Sample Collection and Protein Extraction:

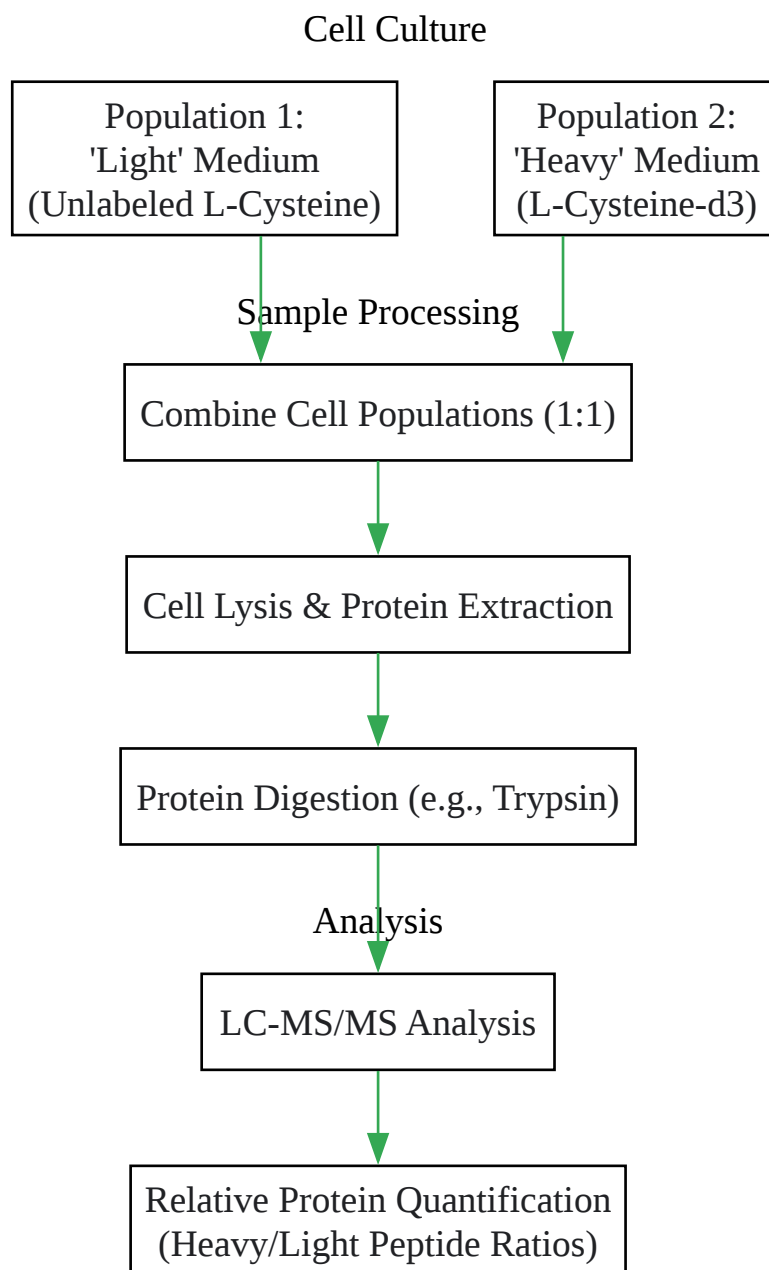
- Harvest the cells from both the light and heavy cultures.
- Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.
- Lyse the combined cells using a suitable lysis buffer to extract the proteins.

### 3. Protein Digestion:

- The extracted protein mixture is then digested into smaller peptides, typically using an enzyme such as trypsin.

#### 4. LC-MS/MS Analysis and Data Interpretation:

- The resulting peptide mixture is analyzed by LC-MS/MS.
- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either unlabeled L-cysteine or **L-Cysteine-d3**.
- The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.



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Caption: Metabolic Labeling (SILAC) Workflow.

## Conclusion

**L-Cysteine-d3** and other deuterated analogs are invaluable tools for researchers in various scientific disciplines. Their commercial availability from a range of suppliers provides access to



high-quality reagents for precise and accurate quantitative studies. The experimental workflows outlined in this guide for isotope dilution mass spectrometry and metabolic labeling demonstrate the utility of **L-Cysteine-d3** in modern research. For specific applications, it is crucial to consult the detailed technical data sheets provided by the suppliers and to optimize the experimental protocols for the specific matrix and instrumentation being used.

#### Need Custom Synthesis?

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## References

- 1. ckisotopes.com [ckisotopes.com]
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